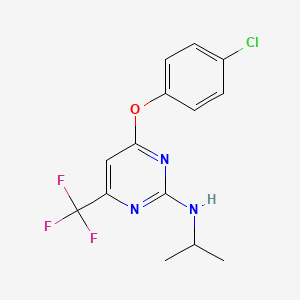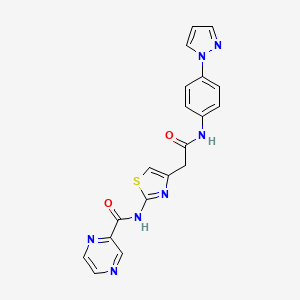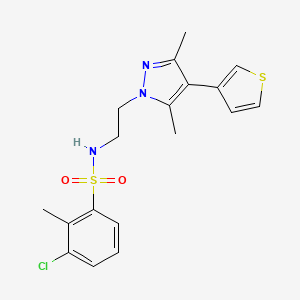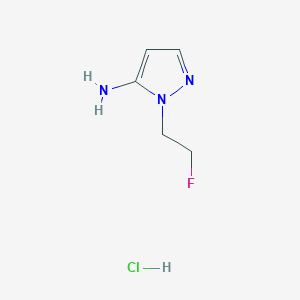![molecular formula C22H30N6O3S B2771407 N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1112348-31-8](/img/structure/B2771407.png)
N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the sec-butyl group and the diethylamino-oxoethylthio moiety. Common reagents and conditions include:
Formation of the triazoloquinazoline core: This step may involve cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sec-butyl group: This can be achieved through alkylation reactions using sec-butyl halides.
Attachment of the diethylamino-oxoethylthio moiety: This step may involve nucleophilic substitution reactions using diethylamine and thiol derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazoloquinazoline derivatives: These compounds share the triazoloquinazoline core and may exhibit similar biological activities.
Sec-butyl derivatives: Compounds with the sec-butyl group may have comparable chemical properties.
Diethylamino derivatives: These compounds contain the diethylamino moiety and may have similar pharmacological effects.
Uniqueness
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-butan-2-yl-3-[1-[2-(diethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-5-15(4)23-18(29)12-13-27-20(31)16-10-8-9-11-17(16)28-21(27)24-25-22(28)32-14-19(30)26(6-2)7-3/h8-11,15H,5-7,12-14H2,1-4H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGURMVUKVQPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)
![2-Cyclohexyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2771332.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2771335.png)

![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/new.no-structure.jpg)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2771339.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2771342.png)



